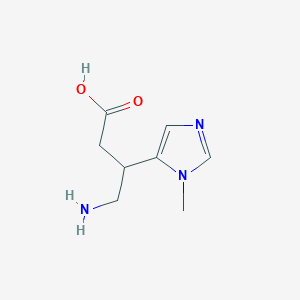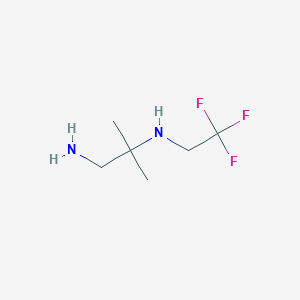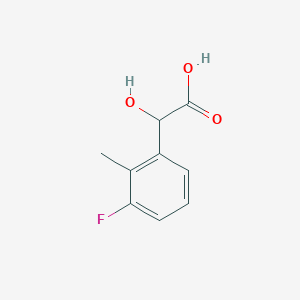
3-Fluoro-2-methylmandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid typically involves the use of 3-fluoro-2-methylphenylboronic acid as a starting material . The boronic acid undergoes a series of reactions, including Suzuki–Miyaura coupling, to introduce the hydroxyacetic acid moiety . The reaction conditions often involve the use of palladium catalysts and mild reaction temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反应分析
Types of Reactions
2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can act as a ligand for various enzymes, influencing their activity and function. Additionally, the presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
- 3-fluoro-2-methylphenylboronic acid
- 2-methyl-3-fluorophenylboronic acid
- 3-fluoro-2-methylbenzeneboronic acid
Uniqueness
2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC 名称 |
2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8,11H,1H3,(H,12,13) |
InChI 键 |
WWWHBAWEHBKYFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1F)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


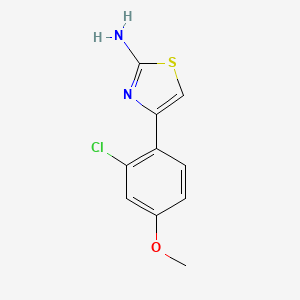
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)

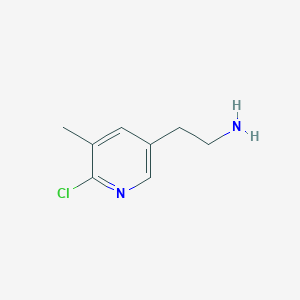
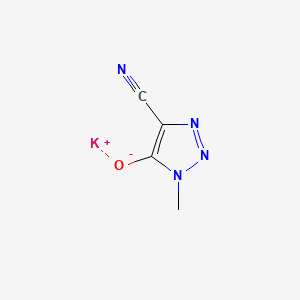
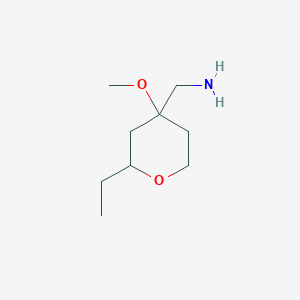

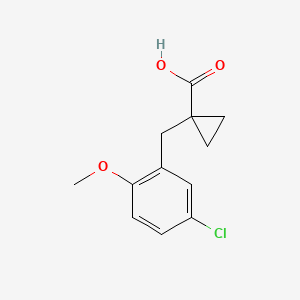
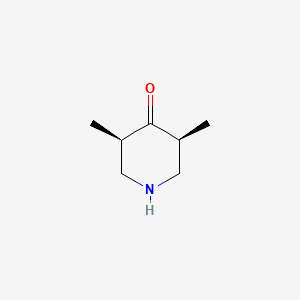

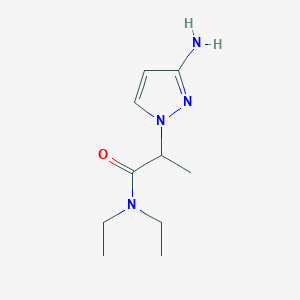
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
